

# The Discovery and History of CD166 Antigen (ALCAM): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha*-Cam

Cat. No.: B037511

[Get Quote](#)

An in-depth exploration of the discovery, characterization, and historical significance of the Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of the CD166 antigen, also known as Activated Leukocyte Cell Adhesion Molecule (ALCAM). From its initial identification as a ligand for CD6 to its current status as a key molecule in diverse physiological and pathological processes, this document details the pivotal experiments, quantitative data, and signaling pathways that have shaped our understanding of this important cell surface glycoprotein.

## Discovery and Initial Characterization

The journey to uncover the identity and function of CD166 began with investigations into the interactions of the T-cell surface receptor, CD6. This led to the discovery of a 100-kDa ligand on thymic epithelial cells.

## Identification as a CD6 Ligand through Expression Cloning

The breakthrough in identifying this ligand came in 1995 through expression cloning.[\[1\]](#)[\[2\]](#) Researchers utilized a cDNA library from a human thymic epithelial cell line, which was known to bind to CD6. The core of this experimental approach was to transfect COS cells (a monkey kidney cell line) with pools of cDNA clones from this library. The transfected cells that

expressed the CD6 ligand on their surface were then identified by their ability to bind to a soluble form of CD6 (a CD6-immunoglobulin fusion protein, CD6-Rg).

This process of iterative screening and subdivision of the cDNA pools ultimately led to the isolation of a single cDNA clone that conferred CD6 binding activity to the transfected COS cells.<sup>[1][2]</sup> The protein encoded by this cDNA was named Activated Leukocyte Cell Adhesion Molecule (ALCAM) due to its expression on activated leukocytes.<sup>[1]</sup> It was later designated as CD166 (Cluster of Differentiation 166).

## Early Structural and Biochemical Characterization

Initial biochemical analyses revealed that CD166 is a type I transmembrane glycoprotein with a molecular weight of approximately 100-105 kDa when fully glycosylated, and a core protein of about 65 kDa.<sup>[2]</sup> Structurally, it was identified as a member of the immunoglobulin superfamily (IgSF), characterized by five extracellular immunoglobulin-like domains: two N-terminal variable-type (V) domains and three membrane-proximal constant-type (C2) domains.<sup>[3]</sup> The gene encoding human ALCAM was mapped to chromosome 3q13.1-q13.2.<sup>[1][4]</sup>

## Quantitative Data

The following tables summarize key quantitative data related to CD166 interactions and its expression in cancer.

## Binding Affinities

The interaction of CD166 with its binding partners is characterized by distinct affinities, which are crucial for its biological functions.

| Interacting Molecules                  | Dissociation Constant (KD) | Off-rate (koff)                 | Method                          | Reference |
|----------------------------------------|----------------------------|---------------------------------|---------------------------------|-----------|
| Human CD166 - Human CD6                | 0.4–1.0 $\mu$ M            | $\geq$ 0.4–0.63 s <sup>-1</sup> | Surface Plasmon Resonance (SPR) | [5][6]    |
| Human CD166 - Human CD166 (Homophilic) | 29–48 $\mu$ M              | $\geq$ 5.3 s <sup>-1</sup>      | Surface Plasmon Resonance (SPR) | [5][6]    |

## CD166 Expression in Digestive System Cancers

Immunohistochemical studies have revealed varying levels of CD166 expression in different cancers of the digestive system, with correlations to clinicopathological features.

| Cancer Type       | Number of Patients | CD166 Positive (%)                           | Correlation with Clinicopathological Features                   | Reference |
|-------------------|--------------------|----------------------------------------------|-----------------------------------------------------------------|-----------|
| Colorectal Cancer | 405                | 40.5                                         | Associated with more advanced T category and N-positive status. | [7][8]    |
| Pancreatic Cancer | 98                 | 12.2 (high expression)                       | Associated with perineural invasion.                            | [9]       |
| Gastric Cancer    | Not Specified      | Significantly higher than control tissues    | Higher levels of circulating ALCAM in patients.                 | [10]      |
| Esophageal Cancer | Not Specified      | Increased in SCC compared to control tissues | Increase seen with nodal metastasis and late clinical stages.   | [10]      |

## Prognostic Significance of CD166 Expression in Various Cancers

The expression of CD166 has been investigated as a prognostic marker in several malignancies, with its cellular localization (membranous vs. cytoplasmic) often having distinct implications.

| Cancer Type         | Finding                                           | Prognostic Implication                                                                  | Reference |
|---------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Colorectal Cancer   | Cytoplasmic positive staining                     | Associated with worse 5-year overall survival.                                          | [8]       |
| Cutaneous Melanoma  | High expression in primary tumor                  | Correlated with unfavorable cancer-specific overall survival and disease-free survival. | [11]      |
| Pancreatic Cancer   | High expression                                   | Not significantly associated with prognosis in one study.                               | [9]       |
| Ovarian Cancer      | Cytoplasmic staining or loss of membrane staining | Prognostic factor for patients with ovarian cancer.                                     | [10]      |
| Lung Cancer (NSCLC) | Membrane ALCAM staining (44.9% of cases)          | Independent prognostic factor for shorter overall survival.                             | [10]      |

## Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used in the discovery and characterization of CD166. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

## Expression Cloning of ALCAM/CD166

This protocol outlines the general steps for identifying a cDNA encoding a cell surface ligand through expression cloning.

- cDNA Library Construction:

- Extract total RNA from a cell line known to express the ligand of interest (e.g., human thymic epithelial cells for the CD6 ligand).
- Purify mRNA using oligo(dT) cellulose chromatography.
- Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.
- Ligate the cDNA into a suitable eukaryotic expression vector (e.g., pCDM8).
- Transform the ligation mixture into *E. coli* to generate a cDNA library.

- Transfection of COS Cells:
  - Plate COS-7 cells in tissue culture dishes.
  - Transfect the cells with pools of plasmid DNA from the cDNA library using a suitable method (e.g., DEAE-dextran or lipofection).
  - Allow 48-72 hours for protein expression.
- Screening for Ligand Expression (Panning):
  - Prepare a soluble, tagged form of the receptor (e.g., CD6-Rg, a fusion protein of the extracellular domain of CD6 and the Fc portion of human IgG).
  - Incubate the transfected COS cells with the soluble receptor.
  - Wash the cells to remove unbound receptor.
  - Detect bound receptor using a labeled secondary antibody that recognizes the tag (e.g., FITC-conjugated anti-human IgG).
  - Identify and isolate positive cells (those expressing the ligand) using fluorescence-activated cell sorting (FACS) or by adherence to receptor-coated plates.
- Isolation of the cDNA Clone:
  - Recover the plasmid DNA from the positive COS cells.

- Transform the recovered plasmid DNA into *E. coli* to amplify the plasmids.
- Repeat the transfection and screening process with smaller pools of plasmids until a single cDNA clone that confers binding activity is isolated.
- Sequence Analysis:
  - Sequence the isolated cDNA clone to determine the nucleotide and predicted amino acid sequence of the ligand protein.

## Western Blotting for CD166 Detection

This protocol describes the detection of CD166 protein in cell lysates.

- Sample Preparation:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  - Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
  - Mix the lysate with Laemmli sample buffer and boil for 5 minutes to denature the proteins.  
[12]
- SDS-PAGE:
  - Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
  - Run the gel at a constant voltage until the dye front reaches the bottom.[12]
- Protein Transfer:
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[13]
- Immunodetection:

- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding. [\[13\]](#)
- Incubate the membrane with a primary antibody specific for CD166, diluted in blocking buffer, overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

- Detection:
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  - Expose the membrane to X-ray film or use a digital imaging system to visualize the protein bands.

## Flow Cytometry for Cell Surface CD166 Expression

This protocol is for analyzing the expression of CD166 on the surface of cells in suspension.

- Cell Preparation:
  - Harvest cells and wash with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
  - Resuspend the cells to a concentration of 1 x 10<sup>6</sup> cells/100 µL in FACS buffer.
- Fc Receptor Blocking:
  - Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells or human Fc block) for 15 minutes at 4°C to prevent non-specific antibody binding.
- Antibody Staining:

- Add a fluorochrome-conjugated primary antibody specific for CD166 to the cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer by centrifugation.
- Data Acquisition:
  - Resuspend the cells in FACS buffer.
  - Analyze the cells on a flow cytometer, acquiring data on a sufficient number of events (e.g., 10,000-50,000).
- Data Analysis:
  - Gate on the cell population of interest based on forward and side scatter properties.
  - Analyze the fluorescence intensity of the CD166 staining to determine the percentage of positive cells and the mean fluorescence intensity.

## Cell Adhesion Assay

This protocol outlines a method to assess CD166-mediated cell adhesion.

- Plate Coating:
  - Coat the wells of a 96-well plate with a purified, soluble form of a CD166 binding partner (e.g., CD6-Rg) or with a CD166-Fc fusion protein for homophilic adhesion studies.
  - Incubate for 2 hours at room temperature or overnight at 4°C.
  - Wash the wells with PBS.
  - Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[14]
- Cell Preparation:
  - Harvest the cells to be tested for adhesion.

- Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
- Resuspend the cells in a suitable assay medium.
- Adhesion Incubation:
  - Add the labeled cells to the coated wells.
  - Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
- Washing:
  - Gently wash the wells to remove non-adherent cells. The stringency of the washing steps can be adjusted to modulate the assay.
- Quantification:
  - Quantify the number of adherent cells by measuring the fluorescence in each well using a fluorescence plate reader.
  - Alternatively, lyse the adherent cells and measure the fluorescence of the lysate.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling interactions and experimental workflows related to CD166.



[Click to download full resolution via product page](#)

Caption: CD166 mediates both heterophilic and homophilic cell-cell interactions.

[Click to download full resolution via product page](#)

Caption: Workflow for the expression cloning of ALCAM/CD166.

## Conclusion

The discovery of CD166/ALCAM as a ligand for CD6 marked a significant step forward in our understanding of T-cell biology and cell-cell adhesion. From its initial characterization using expression cloning and biochemical methods, CD166 has emerged as a molecule with diverse and critical roles in development, immunity, and cancer. The quantitative data on its binding affinities and expression patterns, coupled with detailed experimental protocols, provide a solid foundation for future research. The continued exploration of CD166 signaling pathways and its functions in various disease contexts holds great promise for the development of novel therapeutic strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Scholars@Duke publication: Cloning, mapping, and characterization of activated leukocyte-cell adhesion molecule (ALCAM), a CD6 ligand. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. Activated leukocyte cell adhesion molecule (CD166/ALCAM): developmental and mechanistic aspects of cell clustering and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontline: Optimal T cell activation requires the engagement of CD6 and CD166 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ligands of CD6: roles in the pathogenesis and treatment of cancer [frontiersin.org]
- 7. Significant co-expression of putative cancer stem cell markers, EpCAM and CD166, correlates with tumor stage and invasive behavior in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic Value of CD166 Expression in Cancers of the Digestive System: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of CD166 Antigen (ALCAM): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b037511#discovery-and-history-of-cd166-antigen\]](https://www.benchchem.com/product/b037511#discovery-and-history-of-cd166-antigen)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)